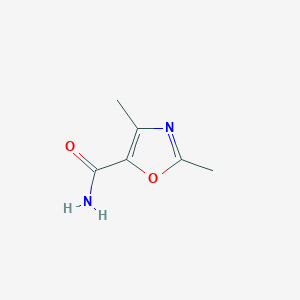

2,4-Dimethyloxazole-5-carboxamide

Beschreibung

2,4-Dimethyloxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with methyl groups at positions 2 and 4 and a carboxamide moiety at position 5. Its molecular formula is C₆H₈N₂O₂, and its CAS number is 2510-37-4 (as the carboxylic acid precursor) . This compound has been utilized in medicinal chemistry as a building block for complex molecules, such as the kinetoplastid-selective proteasome inhibitor LXE408 and STING agonists for antibody-drug conjugates . The oxazole ring’s electronic properties and the carboxamide’s hydrogen-bonding capability make it a versatile scaffold in drug design.

Eigenschaften

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDOEYIBDCBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The most direct method involves converting 2,4-dimethyloxazole-5-carboxylic acid to its corresponding carboxamide via coupling reagents. This approach leverages HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) as the solvent.

Mechanistic Pathway

-

Activation of Carboxylic Acid :

HATU facilitates the formation of an active ester intermediate by reacting with the carboxylic acid group. This step is critical for enhancing the electrophilicity of the carbonyl carbon. -

Ammonolysis :

Ammonia nucleophilically attacks the activated carbonyl, displacing the HATU-derived leaving group and forming the carboxamide.

Optimization Parameters

Yield and Purity

Cyclization of β-Ketoamide Precursors

Reaction Overview

An alternative route involves the cyclodehydration of β-ketoamides, a method rooted in the Robinson-Gabriel synthesis . This strategy constructs the oxazole ring while incorporating the carboxamide moiety in situ.

Mechanistic Pathway

-

Formation of β-Ketoamide :

A β-ketoamide precursor (e.g., 3-oxopentanamide) is synthesized via condensation of a diketone with ammonia. -

Cyclodehydration :

Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclization, eliminating water and forming the oxazole ring.

Optimization Parameters

-

Acid Catalyst : POCl₃ is preferred for its dual role as a dehydrating agent and Lewis acid.

-

Reaction Time : Prolonged heating (6–8 hours at 80°C) ensures complete ring closure.

Yield and Purity

Reported yields for analogous cyclizations range from 60–75% , with purity dependent on recrystallization protocols.

Comparative Analysis of Methods

| Parameter | Coupling Method | Cyclization Method |

|---|---|---|

| Starting Materials | Preformed oxazole carboxylic acid | β-Ketoamide precursors |

| Reaction Complexity | Low (single-step) | Moderate (multi-step synthesis) |

| Yield | 70–85% | 60–75% |

| Scalability | High (amenable to industrial use) | Limited by precursor availability |

| Functional Specificity | High (direct amidation) | Moderate (requires ring closure) |

Industrial Considerations

Large-Scale Coupling Reactions

Industrial applications of the HATU-mediated method prioritize:

Challenges in Cyclization Routes

-

Precursor Synthesis : β-Ketoamides require stringent anhydrous conditions to prevent hydrolysis.

-

Byproduct Management : Phosphorus byproducts necessitate specialized disposal protocols.

Emerging Methodologies

Enzymatic Amidations

Recent advances explore lipase-catalyzed amidation under aqueous conditions, though yields remain suboptimal (40–50%).

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and temperature control, potentially enhancing cyclization efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyloxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dimethyloxazole-5-carboxamide serves as a building block in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Compounds derived from this compound have shown promising antibacterial and antifungal properties.

- Anticancer Compounds : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Drug Discovery

The compound acts as a scaffold for developing new drugs with improved efficacy and safety profiles. Notable applications include:

- Phosphodiesterase Inhibition : this compound has been identified as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme linked to erectile dysfunction and pulmonary hypertension. By inhibiting PDE5, the compound increases levels of cyclic guanosine monophosphate (cGMP), which has therapeutic implications.

- Anti-Leishmanial Activity : Studies have demonstrated that derivatives of this compound inhibit the proteasome activity in Leishmania donovani, indicating potential use in treating leishmaniasis .

Biological Research

The compound is extensively studied for its interactions with biological targets:

- COX Inhibition : Derivatives have been evaluated for their selectivity towards cyclooxygenase (COX) enzymes. In vitro assays reveal significant inhibitory effects on COX-1 and COX-2, which are crucial for managing inflammation.

- Cytotoxicity Studies : The cytotoxic effects against cancer cell lines highlight its potential role in cancer therapeutics.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its derivatives can enhance the performance characteristics of these materials.

Case Studies

Several studies underscore the effectiveness of this compound and its derivatives:

- PDE5 Inhibition Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited potent PDE5 inhibition with IC50 values indicating strong activity. This suggests their viability for erectile dysfunction treatments.

- Anti-Leishmanial Activity Research : Research conducted at a pharmaceutical company showed that certain derivatives significantly inhibited Leishmania donovani growth with IC50 values lower than those of standard treatments .

- COX Inhibition Assays : Experiments evaluating synthesized derivatives indicated selective inhibition against COX-2 while sparing COX-1, minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Wirkmechanismus

The mechanism of action of 2,4-Dimethyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

5-Methylisoxazole-4-carboxamide and 5-Methylisoxazole-3-carboxamide

These isoxazole derivatives differ in the position of the carboxamide group (positions 4 vs. 3) and are structurally related to leflunomide, a drug metabolized to the DHODH inhibitor teriflunomide . Key distinctions include:

- Metabolic Stability: The N-O bond in isoxazoles (e.g., leflunomide) undergoes cleavage, generating toxic metabolites linked to hepatotoxicity.

- Toxicity Profile: UTL-5 compounds (5-methylisoxazole-3-carboxamide derivatives) avoid N-O cleavage and exhibit reduced toxicity compared to leflunomide. Similarly, 2,4-dimethyloxazole-5-carboxamide’s oxazole scaffold may confer safer metabolic pathways .

- Pharmacological Effects : While UTL-5 derivatives lose DHODH inhibition, they retain anti-inflammatory activity. The oxazole scaffold in this compound may offer distinct target selectivity due to differences in ring electronics and substituent placement .

5-Methyl-2-phenyloxazole-4-carboxamide (CAS 51655-72-2)

This compound substitutes position 2 with a phenyl group and places the carboxamide at position 4. Structural differences lead to:

- 5) may alter hydrogen-bonding interactions with biological targets compared to this compound .

Thiazole Carboxamides (e.g., 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide)

Thiazole-based analogs, such as those in kinase inhibitors, differ in heterocycle composition (sulfur vs. oxygen):

- Target Selectivity : Thiazoles’ sulfur atom may engage in unique hydrophobic or Van der Waals interactions, influencing kinase selectivity. Oxazoles, with higher electronegativity, may prefer targets requiring stronger dipole interactions .

- Synthetic Routes : Both classes employ coupling reagents (e.g., HATU) for amide bond formation, but thiazole precursors require different starting materials (e.g., ethyl 2-bromoacetoacetate) .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Biologische Aktivität

2,4-Dimethyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing nitrogen and oxygen, with a carboxamide functional group that enhances its reactivity and solubility. Its molecular formula is . The presence of the carboxamide group allows for effective hydrogen bonding, which is crucial for its interaction with biological targets.

The compound primarily interacts with various biological systems through the inhibition of specific enzymes. Notably, it has been found to inhibit phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, which may have therapeutic implications for conditions such as erectile dysfunction and pulmonary hypertension.

Additionally, studies have shown that this compound exhibits significant inhibitory effects on the proteasome activity of Leishmania donovani, indicating potential applications in treating leishmaniasis. The half-maximal inhibitory concentration (IC50) values suggest potent activity against this parasite, making it a candidate for further development in anti-parasitic therapies.

Biological Activities

The biological activities associated with this compound include:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving different substituents to tailor its biological activity. For instance:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group enhancing solubility |

| 2,4-Dimethyl-1,3-oxazole-5-carboxylate | Ester derivative | Exhibits different reactivity due to ester functionality |

| 2,4-Dimethyl-1,3-oxazole-5-carboxaldehyde | Aldehyde derivative | Reactive carbonyl group allows for diverse reactions |

These derivatives highlight the versatility of the oxazole framework in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Inhibition of PDE5 : A study demonstrated that the compound effectively inhibits PDE5 with a significant increase in cGMP levels in cellular assays. This mechanism underlies its potential use in treating erectile dysfunction.

- Leishmanicidal Activity : Research indicated that this compound exhibits potent leishmanicidal activity with low IC50 values against Leishmania donovani, suggesting further exploration for anti-leishmanial drugs.

- Cyclooxygenase Inhibition : In vitro studies using COX inhibition assay kits revealed that this compound possesses strong inhibitory effects on both COX-1 and COX-2 enzymes, emphasizing its anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.